molecular formula C22H22N4O4 B2837503 Endothelial lipase inhibitor-1

Endothelial lipase inhibitor-1

Cat. No. B2837503
M. Wt: 406.4 g/mol
InChI Key: DZBXQBHHXZDUJS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endothelial lipase inhibitor-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized using organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like crystallization, chromatography, and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Endothelial lipase inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of activity and specificity .

Scientific Research Applications

Endothelial lipase inhibitor-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the biochemical pathways involving endothelial lipase and its role in lipid metabolism.

    Biology: Helps in understanding the physiological functions of endothelial lipase in different tissues and its impact on HDL metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases by increasing HDL cholesterol levels.

    Industry: Utilized in the development of new drugs targeting lipid metabolism disorders.

Mechanism of Action

Endothelial lipase inhibitor-1 exerts its effects by binding to the active site of endothelial lipase, thereby preventing the enzyme from hydrolyzing HDL phospholipids. This inhibition leads to an increase in HDL cholesterol levels. The molecular targets include the catalytic domain of endothelial lipase, and the pathways involved are those regulating lipid metabolism and HDL catabolism .

Similar Compounds:

Uniqueness: this compound is unique in its specificity for endothelial lipase, making it a valuable tool for studying the specific role of this enzyme in lipid metabolism. Unlike other inhibitors, it does not significantly affect lipoprotein lipase or hepatic lipase, providing a more targeted approach to modulating HDL cholesterol levels .

properties

IUPAC Name

5-amino-2,4-dioxo-N-[(1R)-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBXQBHHXZDUJS-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.